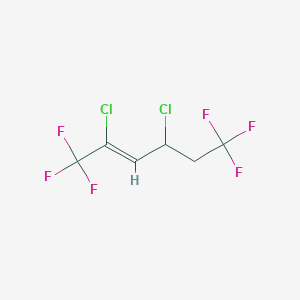

2,4-Dichloro-1,1,1,6,6,6-hexafluoro-2-hexene

Descripción

2,4-Dichloro-1,1,1,6,6,6-hexafluoro-2-hexene is a fluorinated and chlorinated alkene characterized by a six-carbon chain with a central double bond (C=C), two chlorine atoms at positions 2 and 4, and terminal trifluoromethyl (-CF₃) groups at positions 1 and 5. This structure confers unique electronic and steric properties, making it a candidate for specialized synthetic applications, such as intermediates in fluorinated heterocycle synthesis (e.g., triazoles) . Notably, ambiguously lists it as a synonym for Hexane-2,4-dione (CAS 3002-24-2), but this appears inconsistent due to the absence of halogens in the latter’s structure (C₆H₁₀O₂). Further verification of its CAS registry is recommended.

Propiedades

IUPAC Name |

2,4-dichloro-1,1,1,6,6,6-hexafluorohex-2-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2F6/c7-3(2-5(9,10)11)1-4(8)6(12,13)14/h1,3H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWLGNLWODLYEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C=C(C(F)(F)F)Cl)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694201 | |

| Record name | 2,4-Dichloro-1,1,1,6,6,6-hexafluorohex-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885275-95-6 | |

| Record name | 2,4-Dichloro-1,1,1,6,6,6-hexafluoro-2-hexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885275-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-1,1,1,6,6,6-hexafluorohex-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-1,1,1,6,6,6-hexafluoro-2-hexene typically involves the halogenation of hexafluoro-2-hexene. The reaction conditions often include the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure to ensure the selective addition of chlorine atoms at the 2 and 4 positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Dichloro-1,1,1,6,6,6-hexafluoro-2-hexene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.

Addition Reactions: The double bond in the hexene moiety can participate in addition reactions with electrophiles such as hydrogen halides or halogens.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide or ammonia, typically under basic conditions.

Addition Reactions: Reagents such as hydrogen chloride or bromine are used under ambient conditions.

Major Products Formed:

Substitution Reactions: Products include 2,4-dihydroxy-1,1,1,6,6,6-hexafluoro-2-hexene or 2,4-diamino-1,1,1,6,6,6-hexafluoro-2-hexene.

Addition Reactions: Products include 2,4-dichloro-1,1,1,6,6,6-hexafluoro-3,4-dihydrohexane.

Aplicaciones Científicas De Investigación

2,4-Dichloro-1,1,1,6,6,6-hexafluoro-2-hexene has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in the development of new drugs with unique properties.

Mecanismo De Acción

The mechanism of action of 2,4-Dichloro-1,1,1,6,6,6-hexafluoro-2-hexene involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The presence of multiple halogen atoms allows for strong interactions with electron-rich sites on biomolecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

1,1,1,6,6,6-Hexafluoro-2,4-hexadiine

- Structure : A six-carbon diyne (C≡C-C≡C) with terminal -CF₃ groups.

- Key Differences: The presence of triple bonds (vs. a single double bond in the target compound) enhances π-conjugation and reactivity in cycloaddition or polymerization reactions. Fragmentation in mass spectrometry involves sequential loss of F and CF₂ groups due to the stability of trifluoromethyl radicals .

(2E)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene

- Structure : A four-carbon alkene (C₄Cl₂F₆) with chlorine at positions 2 and 3 and -CF₃ groups at positions 1 and 3.

- Key Differences: Shorter chain length results in lower molecular weight (232.94 g/mol vs. ~283.91 g/mol for the target compound, assuming C₆Cl₂F₆). Chlorine positioning adjacent to the double bond may increase electrophilicity at the alkene compared to the target compound’s 2,4-dichloro substitution.

Perfluorinated Butane Derivatives

- Examples : 1,4-Dichloro-1,1,2,2,3,3,4,4-octafluorobutane (CAS 355-24-8) .

- Higher degree of fluorination (octafluoro vs.

2,5-Dichloro-1,1,1,6,6,6-hexafluoro-3,4-diazahexa-2,4-diene

- Structure : A diazahexadiene precursor used in triazole synthesis, featuring nitrogen atoms and conjugated double bonds .

- Key Differences :

- Incorporation of nitrogen enables heterocycle formation, unlike the purely hydrocarbon backbone of the target compound.

- The conjugated diene system may exhibit distinct electronic properties, such as altered absorption spectra or redox behavior.

Comparative Data Table

Research Findings and Implications

- Synthetic Utility : The target compound’s chlorine atoms facilitate nucleophilic substitution, enabling modular synthesis of fluorinated heterocycles, while its -CF₃ groups enhance hydrophobicity and thermal stability .

- Stability vs. Reactivity : Compared to the hexadiine, the hexene’s double bond offers milder reactivity, suitable for controlled functionalization. The absence of triple bonds reduces susceptibility to uncontrolled polymerization.

- Structural Tuning : Shorter-chain analogs (e.g., the butene derivative) may prioritize volatility, whereas longer chains (e.g., hexene) balance reactivity and steric bulk for catalyst design.

Actividad Biológica

2,4-Dichloro-1,1,1,6,6,6-hexafluoro-2-hexene (CAS No. 885275-95-6) is a fluorinated organic compound with significant industrial applications. Its molecular formula is , and it has a molecular weight of approximately 260.99 g/mol. This article explores the biological activity of this compound, focusing on its toxicity, environmental impact, and potential health effects.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄Cl₂F₆ |

| Molecular Weight | 260.99 g/mol |

| CAS Number | 885275-95-6 |

| Synonyms | This compound |

Toxicity and Environmental Impact

Research indicates that compounds containing chlorine and fluorine can exhibit significant toxicity to aquatic organisms and may bioaccumulate in the food chain. A study by the Scottish Government highlights the persistence of perfluoroalkyl substances (PFAS) in the environment and their potential to cause adverse health effects in humans and wildlife due to their bioaccumulative nature .

Key Findings:

- Aquatic Toxicity: Laboratory studies have shown that similar fluorinated compounds can be harmful to fish and other aquatic life even at low concentrations.

- Bioaccumulation: The structure of this compound suggests a potential for bioaccumulation due to its hydrophobic properties.

Health Effects

The health effects of exposure to this compound are not extensively documented; however, it is reasonable to infer potential risks based on the known effects of similar compounds. Common concerns associated with chlorinated and fluorinated compounds include:

- Endocrine Disruption: Some studies suggest that these compounds can interfere with hormonal systems.

- Carcinogenic Potential: There is ongoing research into the carcinogenicity of chlorinated compounds; however, specific data on this compound is limited.

Case Studies

A review of literature reveals limited direct case studies specifically addressing this compound. However:

- Fluorinated Compounds in Agriculture: A study indicated that related fluorinated compounds used as pesticides exhibited significant toxicity to non-target organisms .

- Long-term Exposure Studies: Research into long-term exposure to PFAS has linked these substances to various health issues including liver damage and immune system effects .

Regulatory Status

Given its chemical structure and potential biological activity:

- Regulatory Oversight: Compounds like this compound are subject to scrutiny under various environmental protection regulations due to their persistent nature.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.